(4aR,4bR)-4a,4b-Dihydrophenanthrene
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Overview
Description
(4aR,4bR)-4a,4b-Dihydrophenanthrene is a stereoisomer of dihydrophenanthrene, a compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes two hydrogen atoms added to the phenanthrene core, resulting in a partially saturated ring system. This structural modification imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4aR,4bR)-4a,4b-Dihydrophenanthrene typically involves the hydrogenation of phenanthrene under controlled conditions. The reaction is carried out using a hydrogenation catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are carefully optimized to achieve selective hydrogenation at the 4a and 4b positions.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: (4aR,4bR)-4a,4b-Dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to fully saturated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Nitro- and halogen-substituted phenanthrene derivatives.
Scientific Research Applications
(4aR,4bR)-4a,4b-Dihydrophenanthrene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (4aR,4bR)-4a,4b-Dihydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Phenanthrene: The parent compound, which lacks the additional hydrogen atoms at the 4a and 4b positions.
Tetrahydrophenanthrene: A fully saturated derivative of phenanthrene.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness: (4aR,4bR)-4a,4b-Dihydrophenanthrene is unique due to its partially saturated ring system, which imparts distinct chemical reactivity and physical properties compared to its fully aromatic or fully saturated counterparts. This uniqueness makes it valuable for specific applications where intermediate reactivity is desired.
Properties
CAS No. |
33431-13-9 |
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Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(4aR,4bR)-4a,4b-dihydrophenanthrene |
InChI |
InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10,13-14H/t13-,14-/m0/s1 |
InChI Key |
ZQNQJMXFVWUBDO-KBPBESRZSA-N |
Isomeric SMILES |
C1=C[C@@H]2[C@H]3C=CC=CC3=CC=C2C=C1 |
Canonical SMILES |
C1=CC2C3C=CC=CC3=CC=C2C=C1 |
Origin of Product |
United States |
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